Europine
Description
Properties
IUPAC Name |
[(7S,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2R)-2,3-dihydroxy-2-[(1S)-1-methoxyethyl]-3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO6/c1-10(22-4)16(21,15(2,3)20)14(19)23-9-11-5-7-17-8-6-12(18)13(11)17/h5,10,12-13,18,20-21H,6-9H2,1-4H3/t10-,12-,13+,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNEMYFCJOCCUJN-VFFTVRQLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OCC1=CCN2C1C(CC2)O)(C(C)(C)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@](C(=O)OCC1=CCN2[C@H]1[C@H](CC2)O)(C(C)(C)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
570-19-4 | |
| Record name | Europine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=570-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Europine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000570194 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | EUROPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SLT0DSJ22 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Solid-State Metathesis Using EuS Precursors
EuSO₄ is synthesized via exchange reactions between europium(II) sulfide (EuS) and metal sulfates. A representative protocol involves:
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Reactants : EuS (99.9% purity) and anhydrous MgSO₄ in a 1:1 molar ratio.
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Conditions : Heating at 800°C under argon for 12 hours.
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Product : Phase-pure EuSO₄ with orthorhombic crystal structure (Pnma space group).
Key Data :
Hydrothermal Reduction of Eu³⁺
Aqueous routes enable nanoparticle synthesis:
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Reductant : Zinc amalgam reduces Eu³⁺ to Eu²⁺ in 0.1 M H₂SO₄.
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Precipitation : EuSO₄·H₂O crystallizes at 60°C, with dehydration at 150°C yielding anhydrous EuSO₄.
Advantages :
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Avoids high-temperature processing.
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Yields sub-100 nm particles suitable for optoelectronic thin films.
Preparation of Europium Oxides and Chalcogenides
Europium(II) Oxide (EuO)
Carbothermal Reduction :
Europium(III) Oxide (Eu₂O₃)
Thermal Decomposition :
Europium Sulfides (EuS, EuSe, EuTe)
Direct Combination :
Analytical Validation of Synthesis Products
X-Ray Diffraction (XRD)
Luminescence Spectroscopy
Thermogravimetric Analysis (TGA)
Challenges in Europium Compound Synthesis
Oxidation Sensitivity
Chemical Reactions Analysis
Types of Reactions
Europine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form N-oxides, which are common derivatives of pyrrolizidine alkaloids.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms, altering its biological activity.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups, modifying its chemical properties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are used under controlled conditions to achieve oxidation.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to facilitate reduction reactions.
Substitution: Various nucleophiles and electrophiles are used in substitution reactions, often under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced pyrrolizidine derivatives, and substituted this compound compounds. These products often exhibit different biological activities compared to the parent compound.
Scientific Research Applications
Chemical Properties of Europine
This compound is characterized by its complex structure, which includes a bicyclic framework typical of pyrrolizidine alkaloids. Its molecular formula is , and it exhibits notable biological activities, including cytotoxicity and potential therapeutic effects.
Scientific Research Applications
-
Pharmacological Research
- This compound has been studied for its cytotoxic properties against various cancer cell lines. Research indicates that this compound exhibits selective toxicity, making it a candidate for developing anti-cancer therapies. For instance, in vitro studies have shown its effectiveness against human leukemia cells, suggesting a mechanism that warrants further exploration .
-
Toxicological Studies
- As a member of the pyrrolizidine alkaloid family, this compound's toxicological profile has been examined in the context of food safety and environmental health. Studies indicate that exposure to this compound can lead to hepatotoxic effects, emphasizing the need for regulatory scrutiny in agricultural applications .
- Analytical Chemistry
Case Studies
Mechanism of Action
The mechanism of action of Europine involves its interaction with cellular macromolecules, leading to various biological effects. This compound can form covalent bonds with DNA and proteins, causing cellular damage and toxicity. The molecular targets include enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Key Insights :
- Necine Base: this compound and heliotrine share the hepatotoxic heliotridine base, whereas echinatine contains non-toxic platynecine, rendering it less hazardous .
Metabolic Pathways
| Compound | HLM Metabolism | RLM Metabolism | Primary Metabolites |
|---|---|---|---|
| This compound | Minimal | High | Eur_M2 (demethylation), N-oxide |
| Heliotrine | Moderate | Moderate | Heliotridine base, N-oxide |
| Lasiocarpine | High | High | Dehydrolasiocarpine, N-oxide |
- This compound N-oxide is a stable metabolite detected in herbal infusions and spices, contributing to long-term exposure risks .
Occurrence in Food Products
This compound and its N-oxide are prevalent in herbs and teas:
| Food Product | Total PA Concentration (μg/kg) | Dominant PAs | Reference |
|---|---|---|---|
| Thyme | 553 ± 48 | Lasiocarpine, this compound N-oxide | [14] |
| Calendula | 23–113 | Intermedine N-oxide, this compound N-oxide | [9] |
| Cumin | 8515.0 | This compound N-oxide, Heliotrine N-oxide | [14] |
Biological Activity
Europine, a pyrrolizidine alkaloid, has garnered attention due to its diverse biological activities. This article explores the biochemical properties, pharmacological effects, and potential applications of this compound based on recent research findings.
Chemical Structure and Properties
This compound is characterized by its complex structure typical of pyrrolizidine alkaloids, which often exhibit a range of biological activities. The molecular formula for this compound is C₁₃H₁₈N₂O₂, and it typically exists in various forms depending on its source. Its structural attributes contribute to its interaction with biological systems.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing various derivatives of pyrrolizidine alkaloids, this compound was found to have notable activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, revealing effective concentrations that inhibit bacterial growth.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 50 |
| Pseudomonas aeruginosa | 30 |
The data suggest that this compound's antimicrobial efficacy may be attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes .
2. Antioxidant Activity
This compound has also been studied for its antioxidant properties. Utilizing the DPPH radical scavenging assay, this compound demonstrated a dose-dependent increase in antioxidant activity. The half-maximal effective concentration (EC₅₀) was determined to be approximately 20 µg/mL, indicating its potential as a natural antioxidant agent.
| Concentration (µg/mL) | % Inhibition |
|---|---|
| 10 | 25 |
| 20 | 50 |
| 50 | 85 |
This antioxidant activity is crucial for mitigating oxidative stress-related diseases .
Case Study: Antimicrobial Efficacy
A detailed investigation was conducted on the antimicrobial effects of this compound against clinical isolates of pathogens. The study involved isolating bacteria from infected patients and testing their susceptibility to this compound. Results indicated that this compound effectively inhibited the growth of multidrug-resistant strains, highlighting its potential use in treating infections where conventional antibiotics fail.
Case Study: Antioxidant Potential
In another study focusing on the antioxidant capabilities of this compound, researchers evaluated its protective effects on human cell lines exposed to oxidative stress. Cells treated with this compound showed significantly reduced levels of reactive oxygen species (ROS), suggesting that this compound could play a role in preventing cellular damage associated with aging and chronic diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
